5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
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Overview
Description
5-methoxy-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicylaldehyde or its derivatives in ethanol. This reaction typically proceeds smoothly under mild conditions, yielding the desired chromene derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry approaches. For instance, microwave irradiation-assisted synthesis using sodium fluoride as a catalyst in an aqueous medium has been reported. This method is efficient, environmentally friendly, and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino and thio derivatives
Scientific Research Applications
5-methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-HIV activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of fluorescent probes for early cancer detection and imaging.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carbonitrile: Known for its antimicrobial and antifungal activities.
4-oxo-4H-chromene-3-carbaldehyde: Used in the synthesis of chromenopyridine derivatives with pharmacological activities.
Uniqueness
5-methoxy-4-oxo-4H-chromene-3-carbonitrile stands out due to its methoxy group, which enhances its biological activity and specificity. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
219654-21-4 |
---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-4,6H,1H3 |
InChI Key |
NRRNFKUUOBLAQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CO2)C#N |
Origin of Product |
United States |
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